molecular formula C16H13FN2O2S B2556576 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912760-76-0

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2556576
CAS No.: 912760-76-0
M. Wt: 316.35
InChI Key: NSQULECHNYWABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic benzamide derivative featuring a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups, coupled to a 3-fluorobenzamide moiety via the thiazole nitrogen. The benzothiazole scaffold is renowned for its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy group contributes to solubility and electronic effects, while the methyl substituent may influence steric interactions and metabolic stability.

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-9-6-7-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQULECHNYWABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves the coupling of the fluoro-substituted benzothiazole with 4-methoxy-7-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Fluorine Displacement)

The electron-withdrawing fluorine at position 3 of the benzamide moiety facilitates nucleophilic substitution under specific conditions. For example:

  • Reaction with amines : Substitution of fluorine with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields N-alkylated derivatives .

  • Hydroxylation : Heating with aqueous NaOH (10%) at reflux replaces fluorine with a hydroxyl group, forming 3-hydroxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide.

Key Data :

ReagentConditionsYield (%)ProductSource
PiperidineDMF, 80°C, 6 h723-(Piperidin-1-yl)-N-substituted benzamide
NaOH (10%)Reflux, 4 h683-Hydroxy derivative

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Treatment with HCl (6N) at 100°C cleaves the amide bond, yielding 3-fluorobenzoic acid and 4-methoxy-7-methyl-1,3-benzothiazol-2-amine .

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the sodium salt of 3-fluorobenzoic acid .

Kinetics :

  • Hydrolysis rates depend on pH, with t₁/₂ = 12 h (pH 1) and t₁/₂ = 8 h (pH 13) .

Reduction of the Benzothiazole Ring

The benzothiazole core can be reduced using catalytic hydrogenation:

  • Pd/C (10%) in ethanol under H₂ (50 psi) reduces the thiazole ring to a dihydrobenzothiazole derivative, altering its aromaticity and bioactivity .

Product Characterization :

  • 1H^1H NMR (DMSO-d₆): Disappearance of aromatic protons at δ 7.2–8.1 ppm; new signals at δ 3.8–4.2 ppm (CH₂ groups) .

Demethylation of the Methoxy Group

The methoxy group at position 4 undergoes demethylation using strong Lewis acids:

  • BBr₃ in dichloromethane at −78°C converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding potential .

Conditions Optimization :

ReagentTemperatureTime (h)Yield (%)
BBr₃−78°C285
AlCl₃25°C662

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole ring participates in electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 or 6 .

  • Sulfonation : Oleum (20% SO₃) at 60°C yields sulfonated derivatives .

Regioselectivity :

  • Nitration favors position 5 due to steric hindrance from the methyl group at position 7 .

Functionalization of the Methyl Group

The methyl group at position 7 undergoes oxidation or halogenation:

  • KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .

  • N-Bromosuccinimide (NBS) in CCl₄ introduces a bromine atom via radical substitution.

Reaction Outcomes :

ReactionProductApplication
Oxidation7-Carboxy derivativeEnhanced water solubility
Bromination7-Bromomethyl analogIntermediate for cross-coupling

Complexation with Metal Ions

The benzothiazole nitrogen and amide oxygen act as ligands for transition metals:

  • Cu(II) complexes : Formed in ethanol with CuCl₂, exhibiting antimicrobial activity .

  • Pd(II) complexes : Catalyze Suzuki-Miyaura cross-coupling reactions .

Stoichiometry :

  • UV-Vis spectra confirm a 1:2 (metal:ligand) ratio for Cu(II) complexes .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant antibacterial activity. The incorporation of fluorine and methoxy groups enhances their efficacy against various bacterial strains. For instance, derivatives of benzothiazole have been shown to possess strong in vitro antibacterial activities against Gram-positive and Gram-negative bacteria, demonstrating potential as new antibiotics .

Case Study:
In a comparative study, several benzothiazole derivatives were evaluated for their antibacterial properties. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ampicillin and streptomycin against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Benzothiazole derivatives are known to modulate protein kinase activity, which is crucial for cancer cell proliferation. Studies have highlighted the potential of these compounds in inhibiting tumor growth in various cancer models.

Case Study:
In murine models of cancer, compounds similar to 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide showed significant reductions in tumor size and improved survival rates . The mechanism involves the inhibition of specific signaling pathways that promote cancer cell survival.

Protein Kinase Inhibition

The primary mechanism through which 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exerts its effects is by acting as an inhibitor of protein kinases. This inhibition disrupts critical signaling pathways involved in cell division and survival, making it a promising candidate for targeted cancer therapy .

Antioxidant Activity

Additionally, the compound may possess antioxidant properties that contribute to its therapeutic effects. By scavenging free radicals, it could potentially reduce oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

Summary of Findings

Application Activity Mechanism
AntibacterialStrong activity against bacteriaDisruption of bacterial cell wall synthesis
AnticancerInhibition of tumor growthProtein kinase inhibition
AntioxidantReduces oxidative stressScavenging free radicals

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Receptors: Binding to specific receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it with structurally analogous benzothiazole and thiazole derivatives (Table 1). Key differences lie in substituent patterns, heterocyclic cores, and biological/physical properties.

Table 1: Comparative Analysis of 3-Fluoro-N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-yl)Benzamide and Analogues

Compound Name Heterocycle Core Substituents Key Properties Biological Activity/Applications References
3-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide (Target) 1,3-Benzothiazole 4-OCH₃, 7-CH₃ (benzothiazole); 3-F (benzamide) Enhanced solubility (methoxy), steric bulk (methyl), electronegativity (F) Potential antimicrobial/CNS activity
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) 1,3-Benzothiazole 2-F (benzamide) Crystallinity: a = 5.22 Å, b = 20.26 Å, c = 11.30 Å; IR ν(N-H) = 3233 cm⁻¹ Nonlinear optical materials
3-Fluoro-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]benzamide 1,3-Thiazole 4-tert-butyl (thiazole); 3-F (benzamide) Increased lipophilicity (tert-butyl) Unknown; structural analog
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 1,3-Thiazole 4-p-tolyl, 5-phenyl (thiazole); 4-OCH₃ (benzamide) π-π stacking (phenyl groups); IR ν(C-O) ≈ 1250 cm⁻¹ Unreported
N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-2-substituted benzamides 1,3-Benzothiazole Carbamothioyl group (-NH-CS-NH₂); variable benzamide substituents Antibacterial activity (Gram+/-); thiourea moiety enhances H-bonding Antibacterial agents
3-Fluoro-N-(3-fluorophenyl)benzamide None (simple benzamide) 3-F (benzamide); 3-F (phenyl) Polymorphism: Two crystalline forms with distinct PXRD patterns Material science applications

Key Insights from Comparison

Structural Modifications and Physical Properties: The methoxy group in the target compound improves solubility compared to non-polar substituents (e.g., tert-butyl in ). Fluorine substitution at the benzamide 3-position (vs. Crystallinity: The target compound’s benzothiazole core with methyl/methoxy groups likely results in distinct lattice parameters compared to 2-BTFBA (a = 5.22 Å, b = 20.26 Å ), though experimental data are pending.

Spectroscopic Signatures: FT-IR: The methoxy group’s C-O stretch (~1250 cm⁻¹) and benzothiazole C=S vibration (~1255 cm⁻¹ ) are diagnostic. The target compound’s N-H stretch (~3233 cm⁻¹ ) aligns with 2-BTFBA. NMR: Methyl and methoxy protons would appear as singlets (δ 2.5–3.5 ppm for CH₃; δ 3.8–4.0 ppm for OCH₃), while fluorine induces deshielding in adjacent protons.

Biological Activity: Analogues like N-{(1,3-benzothiazol-2-yl)carbamothioyl}benzamides exhibit antibacterial activity , suggesting the target compound’s fluorine and methoxy groups may enhance similar properties.

Polymorphism and Material Science :

  • Fluorinated benzamides like 3-fluoro-N-(3-fluorophenyl)benzamide exhibit polymorphism , implying the target compound may also form multiple crystalline phases, affecting dissolution and bioavailability.

Biological Activity

3-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by a unique structure that includes a benzothiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

IUPAC Name 3Fluoro N 4 methoxy 7 methyl 1 3 benzothiazol 2 yl benzamide\text{IUPAC Name }3-\text{Fluoro N 4 methoxy 7 methyl 1 3 benzothiazol 2 yl benzamide}

Synthesis Overview

The synthesis typically involves multi-step organic reactions:

  • Formation of Benzothiazole Moiety : Reacting 4-methoxy-7-methyl-2-aminobenzenethiol with suitable electrophiles.
  • Coupling Reaction : Coupling the benzothiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

This synthetic route allows for the production of the compound with high yield and purity, optimizing conditions for industrial applications .

Anticancer Properties

Research indicates that 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exhibits significant anticancer activity. The mechanism is believed to involve modulation of protein kinase activity, which influences cellular processes such as proliferation and apoptosis. Notably, compounds with similar structural features have shown promising results in inhibiting tumor growth:

Compound NameBiological ActivityIC50 (µM)
4-Fluoro-N-(4-methoxy-7-methylbenzothiazol-2-yl)acetamidePotential anticancer properties20.5
N-[3-fluoro-4-(methoxy)phenyl]acetamideModulates cellular activities15.0
6-Methoxy-N-(morpholin-4-yl)benzothiazoleAntitumor activity reported18.5

These findings suggest that structural modifications can significantly influence biological activity, emphasizing the importance of further studies on this compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A related study demonstrated that benzothiazole derivatives exhibited substantial antibacterial effects against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The presence of the methoxy group in the structure may enhance its interaction with microbial targets .

Case Studies

Several studies have investigated the biological activities of compounds related to 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 22 µM, indicating moderate potency against these cancer cells.
  • Mechanistic Studies : Molecular docking studies have revealed that this compound binds effectively to target enzymes involved in cancer pathways, suggesting a competitive inhibition mechanism that warrants further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via coupling reactions between benzothiazole amines and fluorinated benzoyl chlorides. For example, analogous compounds (e.g., nitazoxanide-based benzamides) use nucleophilic substitution under reflux in polar aprotic solvents like DMF with catalysts such as CuSO₄/sodium ascorbate for click chemistry . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored via TLC . Purification by column chromatography (hexane/ethyl acetate gradients) ensures high yields .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in benzothiazole-based benzamides?

  • Overlapping aromatic proton signals in NMR are addressed using 2D experiments (COSY, HSQC) and solvent deuteration (e.g., DMSO-d₆) to enhance resolution. For example, scalar coupling analysis in 3-fluoro-N-(3-fluorophenyl)benzamide derivatives distinguishes ortho/meta fluorine effects . IR spectroscopy confirms amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole ring vibrations (~1500 cm⁻¹) .

Q. What crystallographic methods are used to validate the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths/angles and hydrogen bonding. For powders, simulated PXRD patterns match experimental data to identify polymorphs . Thermal analysis (DSC, TGA) further differentiates polymorphic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorine substitution) influence biological activity in benzothiazole benzamides?

  • Fluorine at the meta position (vs. para) enhances metabolic stability and target binding via hydrophobic interactions. For example, 3-fluoro-N-(6-methylpyridin-2-yl)benzamide derivatives show improved glucokinase activation compared to non-fluorinated analogs . Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with activity .

Q. What computational approaches predict binding modes of this compound with biological targets (e.g., glucokinase)?

  • Molecular docking (AutoDock Vina) and MD simulations assess interactions with active sites. For instance, benzothiazole amides adopt π-π stacking with aromatic residues (e.g., Tyr⁶⁰² in glucokinase), while fluorine stabilizes binding via van der Waals contacts . Free energy perturbation (FEP) quantifies substituent effects on binding affinity .

Q. How do polymorphic forms impact the physicochemical properties and formulation stability of this compound?

  • Polymorphs exhibit distinct dissolution rates and bioavailability. PXRD and DSC identify dominant forms, while slurry experiments determine thermodynamic stability. For example, Form I of 3-fluoro-N-(3-fluorophenyl)benzamide shows higher melting points (245°C) and lower hygroscopicity than Form II .

Q. What in vitro assays evaluate the compound’s efficacy as a glucokinase activator or antimicrobial agent?

  • For glucokinase activation, fluorescence-based enzymatic assays measure glucose phosphorylation rates (λₑₓ = 340 nm, λₑₘ = 490 nm) . Antimicrobial activity is tested via MIC assays against S. aureus and E. coli, with nitroreductase activation in anaerobic conditions .

Methodological Challenges

Q. How can overlapping NMR signals in aromatic regions be deconvoluted for accurate assignment?

  • Selective decoupling and NOESY experiments resolve scalar couplings. For example, irradiation of NH protons in 3-fluoro-N-(5-nitrothiazol-2-yl)benzamide simplifies aromatic multiplet analysis . High-field NMR (≥500 MHz) improves dispersion .

Q. What strategies mitigate byproduct formation during benzothiazole ring closure?

  • Optimizing stoichiometry of 2-aminobenzothiazole precursors and using scavengers (e.g., molecular sieves) reduce dimerization. Reaction monitoring via LC-MS identifies intermediates for kinetic control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.